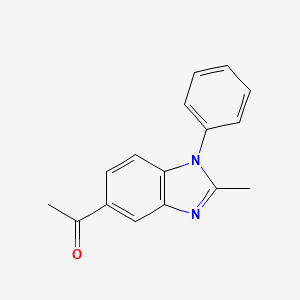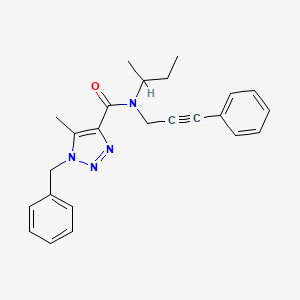
methyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Descripción general
Descripción
The compound is a pyrimidine derivative with a methyl group at the 6th position and a 3,4-dihydroxyphenyl group at the 4th position. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 3,4-dihydroxyphenyl group is a common motif in biochemistry, found in compounds like dopamine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a suitable 1,3-dicarbonyl compound with a diamine. The 3,4-dihydroxyphenyl group could potentially be introduced through a suitable phenol derivative .Molecular Structure Analysis
The molecular structure would be characterized by the aromatic pyrimidine ring, with the various substituents adding complexity. The presence of the 3,4-dihydroxyphenyl group would introduce additional possibilities for hydrogen bonding and potential chelation with metal ions .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The pyrimidine ring itself is relatively stable, but the various substituents could be reactive. For example, the hydroxyl groups on the 3,4-dihydroxyphenyl moiety could potentially undergo reactions such as esterification or ether formation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of the polar hydroxyl groups and the aromatic rings would likely result in a compound with moderate to high polarity. This could influence properties such as solubility, melting point, and boiling point .Safety and Hazards
Direcciones Futuras
Future research could focus on synthesizing the compound and studying its properties and potential applications. Given the presence of the 3,4-dihydroxyphenyl group, it could be of interest in the field of medicinal chemistry, as this group is found in biologically active compounds such as dopamine .
Propiedades
IUPAC Name |
methyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-6-10(12(18)20-2)11(15-13(19)14-6)7-3-4-8(16)9(17)5-7/h3-5,11,16-17H,1-2H3,(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVGYAGKRWTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]diphenol](/img/structure/B3824339.png)
![2-chloro-3-{4-[(trifluoromethyl)thio]phenyl}propanenitrile](/img/structure/B3824347.png)
![2,7-dimethyl[1,3]thiazolo[5',4':5,6]naphtho[2,1-d][1,3]thiazole](/img/structure/B3824351.png)







![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B3824432.png)
![2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B3824440.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B3824448.png)
